N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, as well as a methyl group on another phenyl ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide typically involves the reaction of 4-bromo-2-fluoroaniline with 3-methylcinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted derivatives, while oxidation and reduction can lead to the formation of various oxidized or reduced products.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro substituents can enhance its binding affinity and specificity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-fluorophenyl)acrylamide
- N-(4-chloro-2-fluorophenyl)-3-(3-methylphenyl)acrylamide
- N-(4-bromo-2-chlorophenyl)-3-(3-methylphenyl)acrylamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide is unique due to the specific combination of bromo, fluoro, and methyl substituents. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. The presence of both bromo and fluoro groups can enhance its reactivity in substitution reactions, while the methyl group can influence its overall stability and solubility.
Properties
IUPAC Name |
(E)-N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO/c1-11-3-2-4-12(9-11)5-8-16(20)19-15-7-6-13(17)10-14(15)18/h2-10H,1H3,(H,19,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITURUOLDLYYIMV-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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